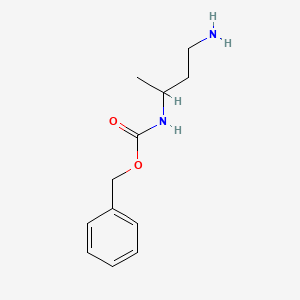

Benzyl (4-aminobutan-2-yl)carbamate

Description

Benzyl (4-aminobutan-2-yl)carbamate (CAS: 1414960-65-8) is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a 4-aminobutan-2-yl backbone. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments .

Properties

CAS No. |

885277-95-2 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl 4-hydrazinyl-2-methylbutanoate |

InChI |

InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3 |

InChI Key |

DBGIPNROZUIMGO-UHFFFAOYSA-N |

SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CCNN)C(=O)OCC1=CC=CC=C1 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-aminobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobutan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of benzyl (4-aminobutan-2-yl)carbamate often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate esters, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl (4-aminobutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (4-aminobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Structural Features and Modifications

Benzyl carbamates are widely explored for their versatility in medicinal chemistry. Key structural analogs include:

- Sulfonamide-based analogs (e.g., compounds 5c, 5j): These derivatives incorporate sulfonamide moieties, enhancing interactions with enzyme active sites. For instance, benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate (5c) showed potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 8.52 µM) due to sulfonamide-mediated hydrogen bonding .

- Isosorbide di-carbamates : These compounds exhibit selectivity for BChE over acetylcholinesterase (AChE), attributed to the spatial arrangement of benzyl carbamates on the isosorbide scaffold .

- Glyoxal condensation products : Benzyl carbamate reacts with glyoxal to form cyclic or linear derivatives (e.g., compound 2, N,N′-bis(carbobenzoxy)-1,4-dioxane-diol), which demonstrate varied solubility and reactivity depending on solvent polarity .

Physicochemical Properties

- Solubility: Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is soluble in polar solvents like water or methanol, whereas non-salt analogs (e.g., glyoxal condensation products) exhibit poor solubility in aprotic solvents (e.g., DMSO, CH₂Cl₂) due to intermediate precipitation .

- Stability : The hydrochloride form improves stability, whereas unprotected analogs (e.g., N,N′-bis(carbobenzoxy) derivatives) are prone to hydrolysis or side reactions under acidic conditions .

Biological Activity

Benzyl (4-aminobutan-2-yl)carbamate, a carbamate derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and implications for medicinal chemistry.

Chemical Structure and Properties

Benzyl (4-aminobutan-2-yl)carbamate is characterized by a benzyl group attached to a carbamate functional group linked to a 4-aminobutan-2-yl moiety. This structural configuration enables the compound to interact with various biological targets.

Target of Action : The primary target of Benzyl (4-aminobutan-2-yl)carbamate is amine groups in proteins and enzymes. It acts as a protecting group for amines during peptide synthesis, facilitating the formation of peptide bonds without interfering with the amine functionality.

Mode of Action : The compound operates through a process known as carbamylation, where it forms stable carbamate derivatives with amines. This interaction is crucial in biochemical pathways involving peptide synthesis and enzyme modulation.

Enzyme Inhibition

Benzyl (4-aminobutan-2-yl)carbamate has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and cognitive functions. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

| Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Significant | 47.37 |

| Butyrylcholinesterase | Moderate | 105.82 |

Cytotoxic Effects

Research indicates that Benzyl (4-aminobutan-2-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy .

Pharmacokinetics

Benzyl (4-aminobutan-2-yl)carbamate is soluble in organic solvents and shows moderate solubility in water. Its pharmacokinetic profile indicates that it can be effectively absorbed and distributed in biological systems, which is essential for its therapeutic efficacy.

Case Studies

- Neuropharmacological Studies : In a study examining the effects of Benzyl (4-aminobutan-2-yl)carbamate on neurodegenerative diseases, it was found to significantly inhibit AChE activity, leading to improved cognitive function in animal models .

- Cancer Research : A study focused on the cytotoxicity of this compound demonstrated that it effectively reduced cell viability in several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.